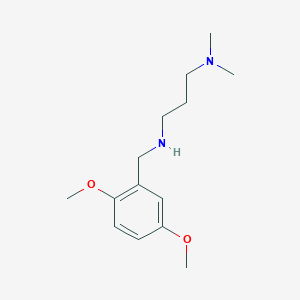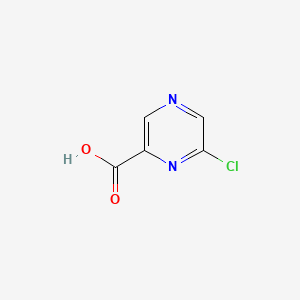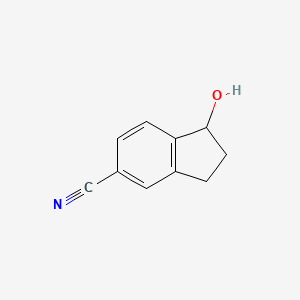
1-羟基-2,3-二氢-1H-茚-5-甲腈
概述
描述
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the CAS Number: 125114-88-7 . It has a molecular weight of 159.19 and its IUPAC name is 1-hydroxy-5-indanecarbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is 1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are not available, it’s important to note that similar compounds often participate in a variety of chemical reactions. For instance, indane derivatives can undergo reactions with diethyl phthalate and ethyl acetate, using metallic sodium and ethanol as a catalyst .Physical And Chemical Properties Analysis
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a solid compound . Its molecular formula is C10H9NO . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or density.科学研究应用
1-羟基-2,3-二氢-1H-茚-5-甲腈简介
1-羟基-2,3-二氢-1H-茚-5-甲腈是一种属于广泛有机分子类别的化合物,在科学研究的各个领域具有潜在应用。尽管关于这种特定化合物的直接文献有限,但检查结构相关化合物的角色和应用可以深入了解其潜在用途。本综述重点关注与 1-羟基-2,3-二氢-1H-茚-5-甲腈具有结构相似性或官能团的化合物的科学应用,不包括药物使用、剂量和副作用,以全面概述其研究意义。
潜在应用和相关研究
有机合成与材料科学
1-羟基-2,3-二氢-1H-茚-5-甲腈等化合物是有机合成中的基础,可用作复杂分子合成中的前体或中间体。例如,从类似结构合成 1,2-恶嗪和相关化合物突出了这些化合物在开发具有纳米技术、聚合物加工和生物医学应用潜力的新材料中的作用 (Sainsbury,1991 年)。
催化与绿色化学
相关化合物的催化性能表明其在绿色化学中的潜在应用。例如,对己二腈生产工艺和原子经济性的研究反映了腈化合物在开发可持续工业工艺中的重要性 (朱云峰等人,2015 年)。
功能材料
此类化合物的结构多功能性使其能够用于设计功能材料,包括膦酸在医学成像和表面功能化中的应用,说明了其在化学、生物学和物理学中的广泛用途 (C. M. Sevrain 等人,2017 年)。
环境应用
具有相似官能团的化合物已被探索用于环境修复,例如放射性核素在基于氧化石墨烯的材料上的吸附。该应用强调了 1-羟基-2,3-二氢-1H-茚-5-甲腈衍生物在环境科学中的潜力 (舒俊余等人,2015 年)。
安全和危害
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, suggesting measures to prevent exposure and handle the compound safely .
属性
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWSNVCZKWXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561190 | |
| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
CAS RN |
125114-88-7 | |
| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


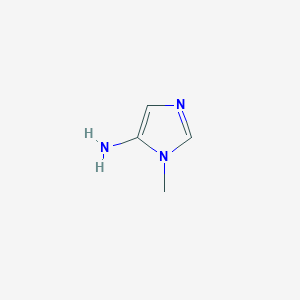
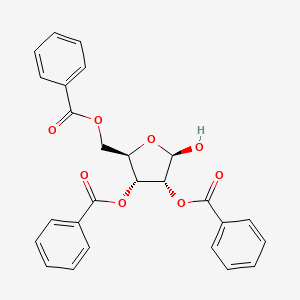
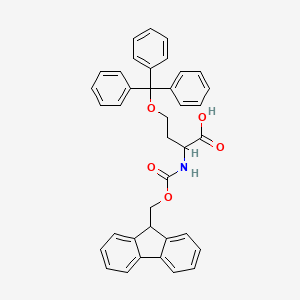
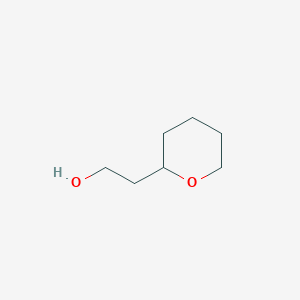
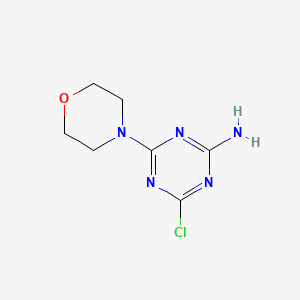
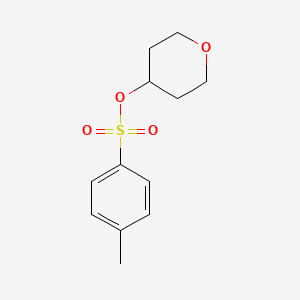
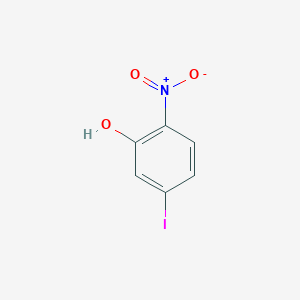
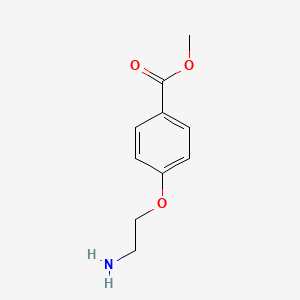
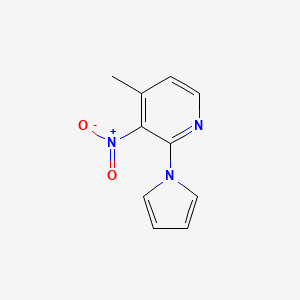
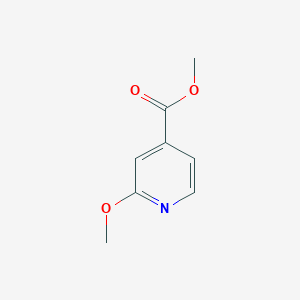

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
